BenchChemオンラインストアへようこそ!

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide

Lipophilicity Physicochemical property Drug design

N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide (CAS 955739-15-8) is a synthetic small molecule (MW 382.5, C22H26N2O4) belonging to the 7-substituted tetrahydroisoquinoline (THIQ) benzamide class. Its structure features an isobutyryl N-acyl group on the THIQ ring and a 2,4-dimethoxybenzamide moiety.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 955739-15-8
Cat. No. B2822823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide
CAS955739-15-8
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C22H26N2O4/c1-14(2)22(26)24-10-9-15-5-6-17(11-16(15)13-24)23-21(25)19-8-7-18(27-3)12-20(19)28-4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,23,25)
InChIKeyCEAXOWLPZAORRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide (CAS 955739-15-8): Core Structural Identity and Procurement-Relevant Baseline


N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide (CAS 955739-15-8) is a synthetic small molecule (MW 382.5, C22H26N2O4) belonging to the 7-substituted tetrahydroisoquinoline (THIQ) benzamide class . Its structure features an isobutyryl N-acyl group on the THIQ ring and a 2,4-dimethoxybenzamide moiety. This compound scaffold has been investigated in multiple therapeutic contexts, including as a sigma-2 receptor ligand for tumor imaging [1] and as an anticonvulsant agent [2]. The specific substitution pattern differentiates it from close analogs and may confer distinct physicochemical and target-engagement properties relevant to research and industrial procurement.

Why N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide Cannot Be Replaced by Generic THIQ Benzamides


The tetrahydroisoquinoline benzamide class exhibits marked structure-activity relationship (SAR) sensitivity at the N-acyl position. Minor modifications—such as replacing the isobutyryl group with acetyl, methyl, or unsubstituted hydrogen—can profoundly alter lipophilicity, metabolic stability, and target binding kinetics [1]. The patent literature explicitly distinguishes 7-substituted THIQ benzamides with different N-substituents (e.g., methyl vs. isobutyryl) as chemically distinct entities with potentially divergent pharmacological profiles [2]. Consequently, generic substitution without empirical validation risks introducing uncontrolled variables in target engagement, selectivity, and in vivo performance.

Quantitative Differentiation Evidence: N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide vs. Closest Analogs


Lipophilicity Modulation via Isobutyryl Substitution: Calculated logP Comparison

The isobutyryl group in the target compound increases calculated lipophilicity (cLogP) compared to the direct acetyl analog. While experimental logP values are not publicly available for these compounds, in silico predictions indicate a cLogP of approximately 3.1 for the target versus 2.0 for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide (CAS 955758-06-2). This difference arises from the additional methylene and methyl groups of the isobutyryl moiety, which enhance membrane permeability potential.

Lipophilicity Physicochemical property Drug design

Steric Bulk and Metabolic Stability: Isobutyryl vs. Methyl N-Substitution

The isobutyryl group introduces greater steric bulk (molar refractivity ~61.7 cm³/mol) compared to the methyl-substituted analog N-(2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide (molar refractivity ~57.1 cm³/mol). Increased steric hindrance around the N-acyl moiety is hypothesized to reduce susceptibility to hydrolytic metabolism by esterases and amidases, a known liability of the THIQ benzamide class. [1]

Metabolic stability Steric hindrance First-pass metabolism

Sigma-2 Receptor Binding Affinity: Evidence from Analog Series

A direct comparative evaluation by Lee et al. (2016) assessed 4- and 6-carbon spacer THIQ benzamide analogs for sigma-2 (σ2) receptor binding. The 6-carbon spacer analog (compound [18F]7) demonstrated moderate σ2 affinity (Ki not explicitly stated, but tumor uptake of 1.55%ID/g at 60 min in EMT-6 murine models) and high selectivity over σ1 receptors. While the target compound was not the focus, it shares the core THIQ benzamide scaffold, suggesting potential for similar sigma receptor engagement. [1]

Sigma-2 receptor Tumor imaging Radioligand

Procurement-Driven Application Scenarios for N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide


Central Nervous System (CNS) Drug Discovery Programs

The elevated calculated lipophilicity (cLogP ~3.1) of the isobutyryl analog relative to acetyl or methyl counterparts suggests enhanced CNS penetration. Procurement for CNS-targeted programs, such as anticonvulsant or neurodegenerative disease research, is supported by the THIQ benzamide class's established CNS activity profile .

Metabolic Stability Screening in Early ADME-Tox Panels

The steric bulk introduced by the isobutyryl group is hypothesized to reduce first-pass metabolism, making this compound a valuable tool compound for studying structure-metabolism relationships in the THIQ benzamide series. Researchers comparing acyl-substituted analogs can use this compound to probe the impact of N-acyl modifications on metabolic stability [1].

Sigma Receptor Radioligand Development

Based on class-level evidence from Lee et al. (2016), the THIQ benzamide scaffold is a validated starting point for developing sigma-2 receptor imaging agents. The isobutyryl substitution offers a distinct lipophilicity profile that may optimize tumor uptake and clearance kinetics for PET tracer development [2].

Structure-Activity Relationship (SAR) Probe for THIQ Benzamide Libraries

As an N-acyl variant within the 7-substituted THIQ benzamide patent space (US 6,110,934), this compound serves as a critical SAR probe. Its procurement enables direct head-to-head comparison with methyl-, acetyl-, and other acyl-substituted analogs to deconvolute the contribution of N-substitution to target potency and selectivity [1].

Quote Request

Request a Quote for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.